molecular formula C12H15N3O3S2 B4195710 N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

Cat. No. B4195710
M. Wt: 313.4 g/mol
InChI Key: UWEUOPVRMCNXEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide, also known as ETTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ETTB is a sulfonamide-based compound that has been synthesized using various methods.

Mechanism of Action

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide has been found to inhibit the activity of carbonic anhydrase IX, which is a transmembrane protein that is overexpressed in various cancer cells. Carbonic anhydrase IX plays a crucial role in regulating the pH of the tumor microenvironment, and its inhibition by N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide leads to acidification of the tumor microenvironment, which in turn leads to inhibition of tumor growth. N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide has also been found to inhibit the activity of cyclooxygenase-2, an enzyme that plays a key role in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide has been found to exhibit potent antitumor activity in vitro and in vivo. It has also been found to inhibit the production of pro-inflammatory cytokines in vitro. However, the exact biochemical and physiological effects of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide are still being studied, and further research is needed to fully understand its mechanism of action.

Advantages and Limitations for Lab Experiments

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide has several advantages for use in lab experiments, including its potent antitumor activity and its ability to inhibit the production of pro-inflammatory cytokines. However, N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide, including the development of more efficient synthesis methods, the investigation of its potential use as an anti-inflammatory agent, and the study of its mechanism of action in more detail. Further research is also needed to fully understand the potential applications of N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide in various fields of scientific research.

Scientific Research Applications

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide has also been investigated for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines in vitro.

properties

IUPAC Name

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S2/c1-2-18-9-8-11-13-14-12(19-11)15-20(16,17)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEUOPVRMCNXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1=NN=C(S1)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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